Sufosfamide

Description

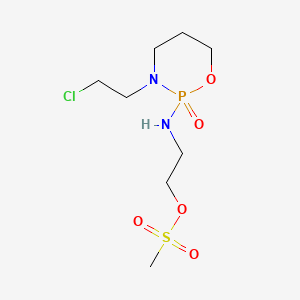

Structure

3D Structure

Properties

CAS No. |

37753-10-9 |

|---|---|

Molecular Formula |

C8H18ClN2O5PS |

Molecular Weight |

320.73 g/mol |

IUPAC Name |

2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |

InChI |

InChI=1S/C8H18ClN2O5PS/c1-18(13,14)16-8-4-10-17(12)11(6-3-9)5-2-7-15-17/h2-8H2,1H3,(H,10,12) |

InChI Key |

ZSZKJARKHWCBJK-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl |

Canonical SMILES |

CS(=O)(=O)OCCNP1(=O)N(CCCO1)CCCl |

Synonyms |

3-(2-chloroethyl)-2-(2-mesyloxyethylamino)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide Asta 5122 cytimun sufosfamide |

Origin of Product |

United States |

Sufosfamide Metabolism and Bioactivation Pathways Research

Theoretical Frameworks for Prodrug Activation

The activation of oxazaphosphorine prodrugs like sufosfamide is a multi-step process involving both enzyme-catalyzed and spontaneous chemical reactions. The conversion from an inactive parent compound to a therapeutically active metabolite is a cornerstone of their clinical use. wikipedia.org

Enzymatic Activation Mechanisms

The bioactivation of oxazaphosphorines is predominantly an enzymatic process initiated in the liver. ijmdc.comnih.gov This activation is crucial for converting the stable prodrug into a form that can exert its cytotoxic effects.

The primary and rate-limiting step in the activation of oxazaphosphorines is the hydroxylation at the C-4 position of the oxazaphosphorine ring. pharmgkb.org This reaction is catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases, which are abundant in the liver. sigmaaldrich.comwikipedia.org This enzymatic oxidation introduces a hydroxyl group, transforming the parent compound into a highly unstable intermediate, 4-hydroxy-sufosfamide, in a manner analogous to the activation of cyclophosphamide (B585) and ifosfamide (B1674421). pharmgkb.orgnih.gov This initial step is essential for the subsequent generation of the ultimate alkylating species. pharmgkb.org

Following enzymatic hydroxylation, the resulting 4-hydroxyoxazaphosphorine exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) (or its this compound equivalent). nih.gov This tautomer is then capable of diffusing from the liver cells into the systemic circulation to reach target tissues. pharmgkb.org The enzymatic system, particularly the specific CYP isoforms involved, plays a significant role in determining the rate of activation and the balance between therapeutic activation and toxic inactivation pathways. nih.gov

Non-Enzymatic and Self-Activation Processes

Following the initial enzymatic hydroxylation, the subsequent steps in the bioactivation cascade of oxazaphosphorines are non-enzymatic and can be considered a form of self-activation. After the formation of the aldophosphamide tautomer, this intermediate undergoes spontaneous (non-enzymatic) β-elimination. pharmgkb.orgnih.gov

This chemical decomposition splits the aldophosphamide-equivalent molecule into two key components:

Acrolein : A highly reactive, unsaturated aldehyde. researchgate.netnih.gov

Phosphoramide (B1221513) Mustard (or its this compound equivalent) : The ultimate cytotoxic, DNA-alkylating agent. nih.gov

The generation of these active compounds does not require further enzymatic catalysis and occurs spontaneously once the aldophosphamide intermediate is formed. pharmgkb.org It is the phosphoramide mustard that is largely responsible for the therapeutic, DNA cross-linking effects of the drug, while acrolein is a major contributor to side effects such as hemorrhagic cystitis. researchgate.netpharmgkb.org

Tissue-Specific Activation Concepts

While the primary site of oxazaphosphorine metabolism is the liver due to its high concentration of CYP enzymes, the concept of tissue-specific activation is a significant area of research aimed at improving therapeutic indices. nih.govgoogle.com The goal is to achieve higher concentrations of the active cytotoxic metabolites within tumor tissues while minimizing systemic exposure and associated toxicity. google.com

Most tumor cells have low to negligible levels of the necessary CYP enzymes to activate oxazaphosphorines intracellularly. google.com This means they are reliant on the uptake of active metabolites generated in the liver and delivered via the bloodstream. However, strategies are being explored to confer this activation capability to cancer cells. One such approach is gene-directed enzyme prodrug therapy (GDEPT), where a gene encoding a specific CYP enzyme is delivered to tumor cells, enabling them to activate the prodrug locally. google.com This can dramatically increase the sensitivity of the tumor to the drug.

Furthermore, the expression of drug-metabolizing enzymes can vary between tissues, such as the liver and kidney, which can influence both the activation and detoxification of the drug, affecting its efficacy and toxicity profile in different parts of the body. pharmgkb.org

Comparative Metabolic Studies of this compound and Related Oxazaphosphorines

The metabolism of this compound is best understood by comparing it to its structural isomers and analogues, cyclophosphamide (CPA) and ifosfamide (IFO). nih.gov These compounds share a common oxazaphosphorine ring structure and are all activated via hepatic metabolism, but differences in their chemical structure lead to variations in their metabolic pathways and rates. nih.govnih.gov

Oxidative Biotransformation Pathways

The biotransformation of oxazaphosphorines is fundamentally an oxidative process. sigmaaldrich.comuomus.edu.iq Phase I metabolic reactions, primarily oxidation, introduce or expose functional groups on the drug molecule, which is the initial step toward creating more water-soluble compounds for excretion. wikipedia.org For oxazaphosphorines, these oxidative reactions are critical for bioactivation. nih.gov

There are two main competing oxidative pathways for compounds like ifosfamide and cyclophosphamide, which are presumed to be relevant for this compound as well:

C-4 Hydroxylation (Activation): This is the therapeutically desired pathway. Oxidation at the C-4 position of the oxazaphosphorine ring leads to the formation of the active alkylating mustard and acrolein. nih.gov

N-Dechloroethylation (Inactivation and Toxification): This alternative pathway involves the oxidative removal of one of the chloroethyl side chains. nih.govnih.gov This process inactivates the drug, preventing the formation of the alkylating mustard from that molecule. Crucially, it also generates chloroacetaldehyde (B151913) (CAA), a metabolite associated with neurotoxicity and nephrotoxicity. nih.gov

Comparative studies have shown that ifosfamide has a greater propensity to undergo N-dechloroethylation compared to cyclophosphamide. nih.govnih.gov This difference in metabolic preference is a key factor in the distinct toxicity profiles of these two drugs, with ifosfamide being associated with higher rates of neurotoxicity. nih.gov

Table 1: Major Metabolic Pathways of Oxazaphosphorines

| Metabolic Pathway | Key Enzyme Class | Resulting Products | Therapeutic Outcome |

|---|---|---|---|

| 4-Hydroxylation | Cytochrome P450 | 4-Hydroxy intermediate, Aldophosphamide tautomer, Alkylating mustard, Acrolein | Activation (Cytotoxic Effect) |

| N-Dechloroethylation | Cytochrome P450 | Dechloroethylated drug, Chloroacetaldehyde (CAA) | Inactivation (Toxification) |

Role of Cytochrome P450 Enzymes in Oxazaphosphorine Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of all oxazaphosphorines. pharmgkb.orgdynamed.com Different CYP isoforms exhibit varying specificities and efficiencies for the activation (4-hydroxylation) and inactivation (N-dechloroethylation) pathways. nih.gov This enzymatic variability is a major source of inter-individual differences in drug response and toxicity. mdpi.com

Key CYP enzymes involved in the metabolism of cyclophosphamide and ifosfamide include:

CYP3A4: A major enzyme in the human liver, CYP3A4 is involved in both the activation and the inactivation (N-dechloroethylation) of ifosfamide and cyclophosphamide. pharmgkb.org It is particularly significant for the N-dechloroethylation pathway. pharmgkb.org

CYP2B6: This enzyme is a primary catalyst for the 4-hydroxylation (activation) of both ifosfamide and cyclophosphamide. pharmgkb.org

CYP2C-family (CYP2C9, CYP2C19): These enzymes also contribute to the activation pathway of oxazaphosphorines. pharmgkb.org

Research has shown that distinct subsets of P450 enzymes catalyze the activation and deactivation reactions. nih.gov For instance, in preclinical models, CYP2B enzymes are major contributors to IF N-dechloroethylation, while CYP3A enzymes are more dominant in the N-dechloroethylation of CPA. nih.gov This differential enzyme activity allows for the possibility of modulating the metabolic pathways. For example, using specific CYP inducers or inhibitors could potentially shift the metabolic balance towards the desired activation pathway, thereby enhancing the drug's therapeutic index. nih.gov

Table 2: Key Cytochrome P450 Isoforms in Oxazaphosphorine Metabolism

| CYP Isoform | Primary Role in Oxazaphosphorine Metabolism |

|---|---|

| CYP3A4 | Activation and significant contribution to N-dechloroethylation (inactivation/toxification). |

| CYP2B6 | Primary catalyst for 4-hydroxylation (activation). |

| CYP2C9 | Contributes to 4-hydroxylation (activation). |

| CYP2C19 | Contributes to 4-hydroxylation (activation). |

Dechloroethylation Pathways and Metabolite Formation

A significant pathway in the metabolism of oxazaphosphorines like ifosfamide, and by extension this compound, is N-dechloroethylation. This process involves the removal of one or both of the 2-chloroethyl side chains from the parent molecule. This metabolic route is considered a deactivation or detoxification pathway, as it competes with the activation pathway (4-hydroxylation).

The dechloroethylation of the two chloroethyl side chains leads to the formation of two primary metabolites: 2-dechloroethylthis compound and 3-dechloroethylthis compound. This reaction is catalyzed by cytochrome P450 enzymes, with studies on ifosfamide suggesting the involvement of multiple CYP isoenzymes. The process also yields chloroacetaldehyde (CAA), a two-carbon metabolite. Chloroacetaldehyde can be further metabolized to chloroacetic acid. The preferential metabolism of ifosfamide through N-dechloroethylation has been noted in comparison to its isomer cyclophosphamide.

Studies on ifosfamide have demonstrated that the dechloroethylation process is enantioselective, meaning the different stereoisomers of the drug are metabolized at different rates, leading to varying concentrations of the resulting dechloroethylated metabolites. This highlights the complexity of the metabolic process and suggests that at least two different enzymes are involved in the N-dechloroethylation of the parent compound.

Characterization of Key Metabolites and Their Interconversion

The bioactivation of this compound begins with 4-hydroxylation, a critical step catalyzed by hepatic CYP enzymes. This reaction produces the key active metabolite, 4-hydroxythis compound. This metabolite exists in equilibrium with its open-ring tautomer, aldothis compound. This pair of interconverting metabolites, 4-hydroxythis compound and aldothis compound, are considered the primary transport forms of the activated drug.

From aldothis compound, the pathway proceeds via a spontaneous (non-enzymatic) beta-elimination reaction. This elimination step releases two products: the ultimate cytotoxic alkylating agent, isophosphoramide mustard, and acrolein. Isophosphoramide mustard is responsible for the therapeutic effect by forming cross-links in DNA, leading to cell death. Acrolein is a highly reactive aldehyde known for its urotoxic effects.

Another class of metabolites formed during the metabolic process are 4-mercaptooxazaphosphorines. These are considered to be transport forms with higher reactivity. The formation of these various metabolites, both active and inactive, illustrates the intricate balance of this compound's metabolic fate.

| Key Metabolites and Intermediates | Description |

| 4-Hydroxythis compound | The initial and key activated metabolite formed by CYP450-mediated 4-hydroxylation. |

| Aldothis compound | The tautomeric ring-opened form of 4-hydroxythis compound, with which it is in equilibrium. |

| Isophosphoramide Mustard | The ultimate alkylating metabolite responsible for cytotoxic activity, formed by the elimination of acrolein from aldothis compound. |

| Acrolein | A byproduct of the conversion of aldothis compound to isophosphoramide mustard, known for its toxicity. |

| 2-Dechloroethylthis compound | A metabolite formed through the N-dechloroethylation pathway. |

| 3-Dechloroethylthis compound | A metabolite formed through the N-dechloroethylation pathway. |

| Chloroacetaldehyde (CAA) | A byproduct of the N-dechloroethylation pathway. |

| 4-Mercaptooxazaphosphorines | Considered to be a transport form of the drug with higher reactivity. |

Investigation of Metabolic Pathway Modulation

Modulating the metabolic pathways of oxazaphosphorines is an area of active research with the goal of enhancing their therapeutic index—that is, increasing antitumor activity while decreasing toxicity. This can theoretically be achieved by influencing the activity of the specific CYP450 isoenzymes responsible for the activation (4-hydroxylation) and deactivation (N-dechloroethylation) pathways.

Research on the related compound ifosfamide has shown that its metabolism can be modulated in animal models using potent inducers of CYP enzymes, such as phenobarbital (B1680315) and dexamethasone, or inhibitors like metyrapone. For instance, inducing certain CYP enzymes could potentially increase the formation of the active 4-hydroxy metabolite, thereby enhancing the drug's efficacy. Conversely, inhibiting the enzymes responsible for producing toxic metabolites could reduce side effects.

Molecular Mechanisms of Action of Sufosfamide

General Principles of Alkylating Agent Pharmacology

Alkylating agents are a cornerstone of cancer chemotherapy and function by covalently attaching an alkyl group to various nucleophilic sites on cellular macromolecules. Their primary cytotoxic effect stems from their interaction with DNA. These agents are cell cycle-nonspecific, meaning they can damage cancer cells at any phase of the cell cycle.

The process begins with the agent, either spontaneously or after metabolic activation, forming highly reactive, positively charged molecules. These reactive species then attack electron-rich (nucleophilic) groups on the DNA bases. This alkylation leads to several detrimental consequences for the cell:

Impaired Base Pairing: The addition of an alkyl group to a DNA base can alter its structure, leading to incorrect base pairing during DNA replication.

DNA Strand Breakage: The alkylated DNA is often unstable and can lead to the breakage of the DNA strands.

DNA Cross-linking: Bifunctional alkylating agents, which possess two reactive alkylating groups, can form covalent bonds with two different DNA bases, creating cross-links.

Ultimately, this extensive DNA damage activates cell signaling pathways and checkpoints that can arrest the cell cycle and induce apoptosis (programmed cell death).

| Characteristic | Description |

| Primary Target | DNA |

| Cell Cycle Phase | Non-specific |

| Core Mechanism | Covalent attachment of alkyl groups to nucleophilic sites on DNA bases. |

| Key Consequences | Formation of DNA adducts, DNA strand breaks, abnormal base pairing, and DNA cross-linking. |

| Cellular Outcome | Inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis. |

Theoretical Basis of DNA Cross-Linking Activity

DNA cross-linking is a particularly cytotoxic lesion induced by bifunctional alkylating agents like sufosfamide. A cross-link is a covalent linkage formed between two nucleotides in the DNA molecule. This damage can occur either within a single DNA strand or between the two complementary strands of the double helix. The formation of these cross-links physically prevents the DNA strands from separating, a process that is indispensable for fundamental cellular functions.

Alkylating agents can induce two primary types of DNA cross-links:

Intrastrand Cross-links: These form when the agent reacts with two nucleotides on the same DNA strand. While damaging, these lesions can often be repaired by the cell's nucleotide excision repair (NER) mechanism. Cisplatin, for example, primarily forms 1,2-intrastrand cross-links between adjacent guanine (B1146940) bases.

Interstrand Cross-links (ICLs): These are formed when the agent covalently links nucleotides on opposite DNA strands. ICLs are considered one of the most toxic forms of DNA damage because they create an absolute block to the separation of the DNA double helix. Nitrogen mustards, the chemical class to which this compound belongs, preferentially form interstrand cross-links, often between the N7 positions of guanine residues on opposite strands.

| Cross-Link Type | Location | Cellular Impact |

| Intrastrand | Within a single DNA strand. | Disrupts DNA structure; can often be repaired by Nucleotide Excision Repair (NER). |

| Interstrand (ICL) | Between two opposite DNA strands. | Prevents DNA strand separation, blocking replication and transcription; highly cytotoxic. |

Both DNA replication and transcription require the unwinding and separation of the two strands of the DNA double helix to allow polymerases access to the nucleotide template. Interstrand cross-links (ICLs) physically prevent this separation, thereby halting these critical processes.

When a replication fork encounters an ICL, it stalls, leading to replication arrest and potential collapse of the fork. Similarly, transcription machinery is blocked, preventing the synthesis of RNA from the DNA template. This comprehensive shutdown of essential DNA metabolic processes triggers cellular stress responses and, if the damage is too extensive to be repaired, leads directly to cell death. It is this profound cytotoxicity of ICLs that is exploited in cancer chemotherapy.

Interstrand and Intrastrand Cross-Link Formation

Molecular Targets and Interactions within Cellular Pathways

The primary molecular target of activated this compound is DNA. The alkylating species generated from its metabolism are electrophilic and readily attack nucleophilic (electron-rich) sites on the DNA bases. The N7 position of guanine is a particularly frequent site of alkylation by nitrogen mustards due to its high nucleophilicity. Alkylation can also occur at other sites, such as the O6 position of guanine and the N3 position of cytosine.

The formation of these DNA adducts and cross-links triggers a cascade of cellular responses mediated by various signaling pathways:

DNA Damage Response (DDR): Cells recognize the DNA lesions through specialized DNA damage recognition proteins. This recognition activates checkpoint pathways, such as those involving the p53 tumor suppressor protein, which can arrest the cell cycle to provide time for DNA repair.

Apoptosis: If the DNA damage is deemed irreparable, the cell initiates programmed cell death (apoptosis). This can occur through p53-dependent or independent pathways.

PARP Activation: Alkylating agents can also induce cell death through other mechanisms, including the depletion of cellular energy reserves. The DNA repair enzyme Poly (ADP-ribose) polymerase (PARP-1) is activated by DNA strand breaks. Its overactivation can deplete the cell's stores of NAD+, an essential metabolic cofactor, leading to an energy crisis and cell death.

Oxidative Stress: The cellular damage caused by alkylating agents can also lead to an increase in reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage.

Investigations into Prodrug-Target Engagement Dynamics

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to become cytotoxic. This activation is a critical step in its target engagement.

The activation process occurs primarily in the liver, catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, specifically enzymes like CYP3A4 and CYP2B6. These enzymes hydroxylate the oxazaphosphorine ring at the C4 position, yielding 4-hydroxy-sufosfamide. This intermediate exists in equilibrium with its open-ring tautomer, aldo-sufosfamide.

It is the subsequent, non-enzymatic breakdown of aldo-sufosfamide that releases the ultimate cytotoxic species. This breakdown yields two key molecules:

Phosphoramide (B1221513) Mustard: This is the primary bifunctional alkylating agent responsible for the therapeutic effect. It is this molecule that travels through the bloodstream and enters cancer cells to alkylate and cross-link their DNA.

Acrolein: This is a byproduct of the breakdown and is not responsible for the anticancer effect. However, it is highly reactive and is the primary causative agent of urotoxic side effects, such as hemorrhagic cystitis, associated with oxazaphosphorine chemotherapy.

This liver-specific activation strategy is designed to achieve a more targeted delivery of the cytotoxic agent, as the prodrug itself is less active outside the liver, potentially reducing systemic toxicity.

Comparative Analysis of Mechanism of Action with Analogues

This compound shares its core mechanism of action with its well-known analogues, cyclophosphamide (B585) (CP) and ifosfamide (B1674421) (IF). All three are oxazaphosphorine prodrugs that require hepatic activation to generate an active phosphoramide mustard to alkylate DNA. However, subtle differences in their chemical structures lead to significant variations in their metabolic profiles, which in turn influence their therapeutic and toxicity profiles.

This compound is characterized by a unique N-methylosulfonoethyloamino substitutive group. The key difference between its analogues, IF and CP, lies in the metabolic pathways related to the chloroethyl side chains.

Cyclophosphamide (CP): Preferentially undergoes ring-opening, which leads to the formation of acrolein.

Ifosfamide (IF): A major metabolic pathway for IF is N-dechloroethylation, the removal of the chloroethyl side chains. This process yields a highly toxic metabolite called chloroacetaldehyde (B151913) (CAA) . CAA is not produced in significant amounts during CP metabolism. It is believed to be the primary cause of the neurotoxicity (encephalopathy) that is a known dose-limiting side effect of ifosfamide therapy.

Since this compound is also an oxazaphosphorine with chloroethyl groups, it is metabolized to produce acrolein, contributing to urotoxicity. Its structural similarity to ifosfamide suggests that the N-dechloroethylation pathway leading to neurotoxic metabolites could also be relevant.

| Feature | Cyclophosphamide (CP) | Ifosfamide (IF) | This compound |

| Class | Oxazaphosphorine Alkylating Agent | Oxazaphosphorine Alkylating Agent | Oxazaphosphorine Alkylating Agent |

| Activation | Hepatic (Cytochrome P450) | Hepatic (Cytochrome P450) | Hepatic (Cytochrome P450) |

| Active Metabolite | Phosphoramide Mustard | Phosphoramide Mustard | Phosphoramide Mustard |

| Key Byproducts | Acrolein | Acrolein, Chloroacetaldehyde (CAA) | Acrolein |

| Primary Toxicity | Myelosuppression, Urotoxicity | Myelosuppression, Urotoxicity, Neurotoxicity | Urotoxicity |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Sufosfamide

Methodological Approaches in SAR and QSAR Analysis

The investigation of SAR and QSAR for compounds like sufosfamide involves a variety of computational techniques to build predictive models that link molecular structure to biological activity. These methods are broadly categorized into ligand-based and structure-based approaches.

Molecular Modeling Techniques

Molecular modeling is a cornerstone of SAR and QSAR studies, enabling the three-dimensional visualization and simulation of molecules to understand their interactions with biological targets. Key techniques include:

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule, providing insights into conformational stability and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, offering a dynamic view of how a compound like this compound and its analogues might interact with their biological target.

Quantum Mechanics (QM): QM methods provide a more accurate description of electronic structure and reactivity, which is crucial for understanding the chemical transformations involved in prodrug activation.

These modeling techniques are often used in concert to provide a comprehensive understanding of the structural features governing the activity of this compound analogues.

Table 1: Key Molecular Modeling Techniques in SAR/QSAR

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics to model molecular energies and geometries. | Predicting stable conformations of this compound analogues. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Studying the dynamic interaction of this compound with its activating enzymes. |

| Quantum Mechanics (QM) | Based on the principles of quantum theory to describe electronic structure. | Elucidating the mechanism of metabolic activation and DNA alkylation. |

Computational Chemistry Applications in SAR Research

Computational chemistry provides the theoretical framework and tools for executing SAR and QSAR studies. These applications are essential for transforming structural information into predictive models of biological activity.

Key applications include:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 3D-field values) are calculated to quantify the structural features of this compound analogues.

Statistical Modeling: Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to build mathematical models that correlate these descriptors with biological activity.

Virtual Screening: Once a reliable QSAR model is established, it can be used to virtually screen large libraries of compounds to identify new potential this compound analogues with desired activity profiles.

The integration of these computational methods allows for a systematic exploration of the chemical space around the this compound scaffold.

Elucidation of Structural Determinants for Prodrug Activation

This compound, like its parent compound cyclophosphamide (B585), is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is a critical step, and understanding its structural determinants is a key focus of SAR studies. The process is primarily mediated by cytochrome P450 enzymes.

Computational studies, particularly those employing QM and MD simulations, can elucidate the electronic and steric factors that influence the rate and efficiency of this enzymatic hydroxylation, which is the initial and rate-limiting step in the activation cascade. The stability of the resulting metabolites and the subsequent release of the active alkylating agent are also governed by specific structural features that can be explored through computational modeling.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an ensemble of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. For this compound, the ultimate target is DNA. However, the pharmacophoric features can also be defined for the enzymes that metabolize the prodrug.

Pharmacophore modeling can be performed using both ligand-based and structure-based approaches.

Ligand-based: This approach identifies common structural features among a series of active this compound analogues.

Structure-based: If the 3D structure of the activating enzyme is known, a pharmacophore model can be developed based on the key interaction points within the active site.

Typical pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Identifying these key features for this compound and its analogues is essential for designing new compounds with improved affinity and selectivity for their activating enzymes.

Table 2: Common Pharmacophoric Features

| Feature | Description | Potential Role in this compound Activity |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Interaction with activating enzyme residues. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Interaction with activating enzyme residues. |

| Hydrophobic Group (H) | A nonpolar group that avoids contact with water. | Binding to hydrophobic pockets in the activating enzyme. |

| Positive/Negative Ionizable | Groups that can carry a formal positive or negative charge. | Electrostatic interactions with the enzyme or DNA. |

Influence of Substituent Groups on Biological Activity and Specificity

The systematic modification of substituent groups on the this compound scaffold is a fundamental aspect of SAR studies. The nature of these substituents can significantly impact the compound's physicochemical properties, metabolic activation, and ultimately, its biological activity and specificity.

Key properties influenced by substituents include:

Lipophilicity: Affects membrane permeability and transport to the site of action.

Electronic Effects: Electron-donating or electron-withdrawing groups can influence the reactivity of the molecule and its susceptibility to metabolic activation.

Steric Hindrance: The size and shape of substituents can affect how the molecule fits into the active site of its activating enzyme.

For example, studies on related compounds have shown that electron-withdrawing groups can enhance biological activity. By systematically varying these substituents and measuring the resulting biological activity, researchers can build a comprehensive SAR profile for the this compound series.

Predictive Models for this compound Analogue Design

A primary goal of QSAR studies is to develop robust and validated predictive models. These models, once established, serve as powerful tools for the in silico design of new this compound analogues with potentially improved therapeutic properties.

The development of a predictive QSAR model typically involves:

Data Set Assembly: A diverse set of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation and Selection: Relevant molecular descriptors are calculated, and statistical methods are used to select those that are most correlated with activity.

Model Generation and Validation: A mathematical model is created and then rigorously validated to ensure its predictive power.

These predictive models can then be used to estimate the activity of virtual or yet-to-be-synthesized this compound analogues, prioritizing the most promising candidates for synthesis and further testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Preclinical Research Methodologies for Sufosfamide Investigation

In Vitro Experimental Models and Methodologies

In vitro studies are the initial step in preclinical research, providing a controlled environment to investigate the direct effects of a compound on biological systems. These models are crucial for elucidating the mechanism of action and assessing the activity of Sufosfamide at a cellular and molecular level.

Cell-free systems are simplified in vitro models that contain specific purified components of a cell, such as enzymes or nucleic acids, but not intact cells. These systems are invaluable for dissecting the direct molecular interactions of a drug with its target. In the investigation of this compound and related oxazaphosphorine compounds, cell-free systems can be employed to understand their activation and metabolism. For instance, the metabolic activation of these compounds can be studied using isolated liver microsomes, which contain the cytochrome P450 enzymes responsible for their conversion into active metabolites.

A key aspect of this compound's activity is its alkylating nature after metabolic activation. Cell-free assays using 4-(p-nitrobenzyl)pyridine (NBP) can be utilized to detect and quantify the alkylating activity of its metabolites. This colorimetric assay provides a direct measure of the compound's ability to form covalent bonds with nucleophilic molecules, a hallmark of its cytotoxic mechanism.

Furthermore, the interaction of this compound's metabolites with specific cellular targets can be investigated in cell-free systems. For example, studies on the aggregation of proteins like α-synuclein, which is implicated in neurodegenerative diseases, have utilized cell-free systems to demonstrate the direct effect of acrolein, a metabolite of this compound, on protein aggregation.

Cellular models, including isolated enzyme systems and various cell lines, are fundamental for assessing the biological activity of this compound. These models allow for the evaluation of the compound's effects within a more complex biological context than cell-free systems.

Isolated Enzyme Systems: The activity of enzymes that are either targets of this compound or involved in its metabolism can be studied using isolated enzyme preparations. This allows for a detailed characterization of the compound's inhibitory or activating effects on specific enzymatic pathways.

Cell Lines: A wide array of cell lines are employed to evaluate the cytotoxic and other pharmacological activities of this compound. The choice of cell line is critical and depends on the therapeutic area of interest. For instance, in cancer research, a panel of human tumor cell lines is used to assess the compound's anti-proliferative activity. The IC50 value, which represents the concentration of a drug that inhibits cell growth by 50%, is a standard metric obtained from these assays.

Specific cell types can also be used to investigate particular mechanisms. For example, enterochromaffin (EC) cells or the RIN14B cell line, which release serotonin (B10506), can be used to study the effects of compounds on gastrointestinal processes. To investigate the neurotoxic potential of metabolites like acrolein, dopaminergic cell lines such as PC12 and MES23.5 are utilized. Studies have shown that acrolein can induce cell death in these neuronal cell lines, providing insights into potential side effects. Furthermore, primary cell cultures, such as primary midbrain cultures, offer a model that more closely resembles the in vivo environment.

| Cellular Model | Application in this compound Research | Key Findings/Endpoints |

| Human Tumor Cell Lines | Assessing anti-proliferative activity. | Determination of IC50 values. |

| Fibroblasts and Smooth Muscle Cells | Investigating inhibition of cell proliferation. | IC50 for inhibition of cell proliferation. |

| PC12 and MES23.5 Dopaminergic Cells | Studying neurotoxic effects of metabolites. | Measurement of cell viability and apoptosis. |

| Primary Midbrain Cultures | Evaluating neuronal cell death in a more complex system. | Assessment of dopaminergic neuron survival. |

| Enterochromaffin (EC) Cells / RIN14B Cells | Investigating effects on serotonin release. | Quantification of 5-HT release. |

High-throughput screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test large numbers of compounds for their biological activity against a specific target. This approach allows for the efficient screening of extensive compound libraries to identify "hits" or "leads" for further development.

In the context of this compound-related drug discovery, HTS can be employed to:

Identify Novel Analogs: Screen libraries of related compounds to identify new molecules with improved efficacy or a better safety profile.

Discover New Therapeutic Targets: Test this compound against a wide range of biological targets to uncover novel mechanisms of action or therapeutic applications.

Optimize Lead Compounds: Evaluate the structure-activity relationship of a series of analogs to guide medicinal chemistry efforts in optimizing the lead compound.

HTS assays are often performed in a miniaturized format, such as 96-well or 384-well plates, and utilize various detection technologies, including fluorescence, luminescence, and absorbance. While HTS is a powerful tool for initial screening, it is important to note that it does not typically assess properties like toxicity or bioavailability, which require further investigation in subsequent preclinical stages. The results from HTS provide a starting point for more in-depth studies.

Cellular Models for Activity Assessment (e.g., isolated enzyme systems, cell lines)

In Vivo Preclinical Model Systems for Pharmacological Research

The selection of an appropriate animal model is a critical decision in preclinical research and depends heavily on the research question and the disease being studied. The ideal animal model should mimic the human condition as closely as possible in terms of anatomy, physiology, and disease pathology.

For general pharmacological and toxicological profiling of compounds like this compound, rodents such as mice and rats are commonly used due to their well-characterized genetics, relatively low cost, and ease of handling. For instance, mouse models have been extensively used to study the metabolism and efficacy of oxazaphosphorine drugs.

In specific therapeutic areas, other animal models may be more appropriate. For example:

Oncology: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the anti-tumor efficacy of cancer drugs.

Neuroscience: Rat models of Parkinson's disease, induced by toxins like 6-hydroxydopamine (6-OHDA), are used to study neuroprotective and therapeutic effects of compounds.

Urotoxicity: Mouse models are used to study bladder inflammation and urotoxic side-effects, which are known concerns for oxazaphosphorine drugs.

The genetic background of the animal model is also a significant consideration, as it can influence the experimental outcome. Furthermore, for certain studies, larger animal models such as rabbits, dogs, or non-human primates may be necessary to better represent human physiology.

| Animal Model | Relevance for this compound Research | Examples of Use |

| Mice | Metabolism, efficacy, and toxicity studies. | Comparative metabolism of cyclophosphamide (B585) and ifosfamide (B1674421). |

| Rats | Neurotoxicity and neuroprotective studies. | 6-OHDA model of Parkinson's disease to assess effects of metabolites. |

| Rabbits | Surgical adhesion models. | Evaluation of fibrosis-inhibiting properties. |

A well-designed preclinical study is essential for obtaining reliable and reproducible results. The design of an in vivo study involves several key phases: research, pre-procedural planning, and the experimental phase.

Key considerations in experimental design include:

Clear Objectives: The study must have a clearly defined hypothesis and specific, measurable objectives.

Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment and control groups. Blinding, where investigators are unaware of the treatment allocation, should be implemented whenever possible.

Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is fundamental for interpreting the results.

Sample Size: The number of animals per group should be statistically justified to ensure sufficient power to detect meaningful effects.

Endpoints: The study endpoints, both primary and secondary, should be clearly defined before the study begins. These can include behavioral assessments, physiological measurements, and histological analysis.

Data Analysis: A plan for statistical analysis should be established in advance to avoid selective reporting of results.

Ethical Considerations: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Incorporating patient diversity into preclinical models, for instance by using cells from multiple donors in 3D microtissues, is an emerging consideration to better predict drug responses in varied human populations. The ultimate goal of preclinical experimental design is to generate robust and translatable data that can confidently inform the decision to proceed to clinical trials.

Pharmacodynamic Endpoint Assessment Methodologies

Pharmacodynamic (PD) biomarkers are essential in preclinical research for providing evidence of a drug's biological effects on the body. For a cytotoxic compound like this compound, which belongs to the oxazaphosphorine class of alkylating agents, pharmacodynamic assessments are crucial for understanding its mechanism of action and dose-response relationship. These assessments help in making informed go/no-go decisions and optimizing dosing schedules for further development.

The primary mechanism of action for alkylating agents like this compound involves inducing DNA damage, which leads to cell death in rapidly dividing cancer cells. Therefore, key pharmacodynamic endpoints revolve around the direct measurement of this damage and its downstream cellular consequences. Methodologies for assessing these endpoints include:

DNA Damage Markers: A primary PD biomarker for alkylating agents is the quantification of DNA lesions. A well-established marker for DNA double-strand breaks is the phosphorylated form of histone H2AX (γH2AX). Immunohistochemistry (IHC) or flow cytometry can be used to detect and quantify γH2AX foci within tumor cells following treatment, providing direct evidence of the drug's activity. Other markers, such as N7-methylguanine and O6-methylguanine, represent specific alkylation adducts on DNA bases that can be measured to confirm the compound's mechanism.

Cell Cycle and Apoptosis Analysis: The cellular response to DNA damage often involves cell cycle arrest and the induction of apoptosis (programmed cell death). Assays to measure these effects serve as critical secondary PD endpoints. Flow cytometry analysis of cell populations stained with DNA-binding dyes can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase, for instance, would indicate that the DNA damage has triggered a checkpoint. Furthermore, the activation of apoptotic pathways can be monitored by measuring levels of key proteins like cleaved caspase-3.

Biomarkers of Organ Toxicity: A significant challenge with oxazaphosphorine drugs is their potential for off-target toxicity, particularly urotoxicity caused by metabolites like acrolein. Preclinical PD assessments must therefore include endpoints that monitor for such toxicities. This can involve the analysis of urine or tissue samples from animal models for specific biomarkers of kidney or bladder damage.

| PD Endpoint Category | Specific Biomarker/Assay | Methodology | Relevance for this compound |

|---|---|---|---|

| Target Engagement / DNA Damage | γH2AX (phosphorylated histone H2AX) | Immunohistochemistry, Flow Cytometry, Western Blot | Directly measures DNA double-strand breaks caused by alkylation. |

| DNA adducts (e.g., N7-methylguanine) | Mass Spectrometry, Immunoassays | Confirms the specific type of DNA damage characteristic of alkylating agents. | |

| Cellular Response | Cell Cycle Arrest (e.g., G2/M block) | Flow Cytometry | Evaluates the downstream consequence of DNA damage on cell division. |

| Apoptosis (e.g., Cleaved Caspase-3) | Immunohistochemistry, Flow Cytometry, Western Blot | Measures the induction of programmed cell death, the ultimate goal of cytotoxicity. | |

| Organ-Specific Toxicity | Kidney Injury Markers (e.g., KIM-1) | ELISA, Immunohistochemistry | Assesses potential nephrotoxicity, a known risk for related compounds. |

Advanced Research Tools and Technologies

The preclinical evaluation of drug candidates like this compound is increasingly supported by advanced technologies that offer more predictive and mechanistically informative data, aiming to improve the translation of preclinical findings to clinical success.

Computer-Aided Drug Discovery (CADD) and In Silico Testing

Computer-Aided Drug Discovery (CADD) and in silico testing utilize computational models to predict the properties of a drug molecule, thereby guiding its design and optimization while reducing time and cost. For a prodrug like this compound, which requires metabolic activation, these tools are particularly valuable.

In silico approaches can be broadly categorized:

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking can simulate how a compound like this compound or its active metabolites would bind. This helps in understanding the molecular interactions that drive its alkylating activity on DNA.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD uses the structures of known active molecules to build a pharmacophore model, which defines the essential features required for activity. This can guide the synthesis of new, more potent analogues.

ADMET Prediction: A crucial application of in silico tools is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For this compound, models could predict which cytochrome P450 enzymes are responsible for its activation and detoxification, and whether its metabolites are likely to be toxic. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the mutagenic potential of metabolites based on their chemical structure.

These computational methods allow for the virtual screening of large compound libraries and the prioritization of molecules for synthesis, focusing laboratory efforts on the most promising candidates.

Artificial Organ Systems in Preclinical Evaluation

Artificial organ systems, also known as microphysiological systems or organs-on-chips (OoC), are microfluidic devices containing living human cells that mimic the structure and function of human organs. This technology offers a more physiologically relevant alternative to traditional 2D cell cultures and can reduce reliance on animal models, which may not always accurately predict human responses.

For a prodrug like this compound, OoC platforms offer powerful capabilities:

Liver-on-a-Chip: The liver is the primary site of metabolism for most oxazaphosphorines. A liver-on-a-chip model, containing primary human hepatocytes, can be used to study the metabolic activation of this compound into its active alkylating species and its detoxification into inactive byproducts. This allows for a detailed investigation of its metabolic profile in a human-relevant context. Multi-organ systems can further probe the downstream effects of these liver-generated metabolites. For example, a study on the related prodrug ifosfamide used a multi-organoid system with a liver construct to metabolize the drug and subsequently observed the neurotoxic effects of the resulting chloroacetaldehyde (B151913) metabolite on a brain organoid.

Kidney-on-a-Chip: Given the known urotoxicity and nephrotoxicity of some oxazaphosphorine metabolites, a kidney-on-a-chip is an invaluable tool. These models, often featuring proximal tubule epithelial cells cultured under fluid flow, can be used to assess drug-induced kidney injury (DIKI) with higher fidelity than standard assays. By exposing the kidney-on-a-chip to this compound and its metabolites, researchers can monitor for changes in cell viability, barrier function, and the expression of kidney injury biomarkers.

Tumor-on-a-Chip: To evaluate efficacy, a tumor-on-a-chip model can be integrated with a liver-on-a-chip. This allows researchers to administer the this compound prodrug to the liver component, which then metabolizes it, and the resulting active metabolites flow to the tumor component, allowing for a more accurate assessment of anti-cancer activity and toxicity in a simulated systemic context.

Mass Spectrometry-Based Metabolomics in Pharmacological Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) is the primary analytical platform for these studies due to its high sensitivity and specificity. mdpi.comacs.org

For a compound like this compound, metabolomics is a powerful hypothesis-generating tool to understand its systemic effects. A comparative metabolomics study of the related isomers ifosfamide and cyclophosphamide using UPLC-ESI-QTOFMS (ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry) successfully identified numerous urinary metabolites and revealed key differences in their metabolic pathways, helping to explain their distinct toxicity profiles. nih.gov For instance, ifosfamide was found to preferentially undergo N-dechloroethylation, leading to the formation of the neurotoxic metabolite chloroacetaldehyde. nih.gov

A typical metabolomics workflow for studying this compound would involve:

Sample Collection: Urine or plasma is collected from preclinical models (e.g., mice) treated with this compound.

Analysis: Samples are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF MS). The instrument provides accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites. acs.org The presence of chlorine atoms in this compound provides a distinct isotopic signature that aids in distinguishing drug-related metabolites from endogenous molecules.

Data Processing & Identification: The complex data is processed to find features that are different between treated and control groups. The structure of these differential metabolites is then elucidated by comparing their fragmentation patterns (MS/MS spectra) with those of known compounds or by de novo interpretation. colab.ws

Biological Interpretation: The identified metabolites are mapped onto biochemical pathways to understand how this compound perturbs the metabolic network of the organism, providing insights into its efficacy and potential toxicities. mdpi.com

This approach can identify novel metabolites, quantify the relative importance of different metabolic pathways, and discover biomarkers related to drug response or toxicity. nih.gov

Mechanisms of Resistance to Oxazaphosphorine Agents and Theoretical Implications for Sufosfamide

Genetic and Evolutionary Perspectives of Resistance Developmentnumberanalytics.com

The development of drug resistance is an evolutionary process driven by the genetic instability inherent in cancer cells and the strong selective pressure exerted by chemotherapy. numberanalytics.com A tumor is not a homogenous population of cells but rather a heterogeneous collection of subclones with varying genetic profiles. Treatment eliminates sensitive cells, allowing for the survival and proliferation of pre-existing or newly mutated cells that possess resistance-conferring traits.

At the heart of acquired resistance are genetic mutations. numberanalytics.com These can range from single point mutations to larger-scale changes like gene amplification or deletion. numberanalytics.com Such mutations can alter the function or expression levels of key proteins involved in the drug's mechanism of action or the cell's defense systems.

For oxazaphosphorines, relevant mutations include:

Mutations in Activating Enzymes: For prodrugs like cyclophosphamide (B585) and ifosfamide (B1674421) that require activation by hepatic cytochrome P450 (CYP) enzymes, polymorphisms or mutations in genes like CYP2B6 or CYP3A4 can lead to decreased activation and inherent resistance. pharmgkb.orgpsu.edu Novel oxazaphosphorines are sometimes designed to be less dependent on specific CYP isozymes to circumvent this. nih.govusf.edu

Mutations in Deactivating Enzymes: Mutations in the regulatory regions of ALDH genes (e.g., ALDH1A1, ALDH3A1) can lead to their overexpression, enhancing drug detoxification and conferring resistance. unito.it

Mutations in Drug Targets/Repair Pathways: While the primary target, DNA, does not mutate in response to the drug, the genes encoding the proteins of the DNA damage response (DDR) pathways can. Mutations that enhance the activity or expression of DNA repair enzymes can lead to more efficient removal of drug-induced DNA adducts.

Mutations in Transporter Genes: Amplification of or mutations in genes encoding efflux pumps, such as ABCC4 (MRP4), can increase the pump's activity or expression, leading to enhanced drug efflux. researchgate.net

Theoretical Implications for Sufosfamide: The development of resistance to this compound would also be driven by genetic evolution. Under therapeutic pressure, cancer cell subclones with specific genetic advantages would be selected. Theoretically, these could include mutations leading to the overexpression of ALDH or efflux pumps, or enhanced DNA repair capabilities. Therefore, a key challenge for the long-term efficacy of this compound, as with all chemotherapy, is the potential for cancer cells to acquire resistance-conferring genetic mutations. lungcancerstoday.com

Horizontal Gene Transfer

Horizontal gene transfer (HGT), also known as lateral gene transfer, is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. wikipedia.org This process is a primary mechanism for the spread of antibiotic resistance among different species of bacteria. wikipedia.orgnih.gov In prokaryotes, HGT can occur through several mechanisms, including transformation (uptake of naked DNA), transduction (phage-mediated DNA transfer), and conjugation (direct cell-to-cell transfer via plasmids). taylorandfrancis.com

While HGT is a well-documented and significant driver of evolution and resistance in bacteria, its role in eukaryotes is less understood, though evidence suggests it occurs and can impact adaptation. wikipedia.orgnih.gov In the context of cancer, the transfer of genetic material between tumor cells is a theoretical mechanism for the propagation of drug resistance. uci.edubiorxiv.org This process in eukaryotes may be mediated by extracellular vesicles, apoptotic bodies, or cell-free DNA, which can be exchanged between cancer cells. frontiersin.orgresearchgate.net It has been proposed that such transfers could spread resistance-conferring genes throughout a tumor cell population. uci.edu

However, the direct role of HGT in the acquisition of resistance to oxazaphosphorine agents like this compound within cancer cells is not as clearly established as it is for antibiotic resistance in bacteria and remains a subject for further research. d-nb.info Some studies propose that chemotherapy itself may contribute to the emergence of antibiotic-resistant bacteria within the gut microbiome by promoting HGT among bacteria, which represents a different aspect of HGT's relevance in cancer treatment. nih.gov

Theoretical Strategies for Overcoming or Mitigating Resistance

The multifactorial nature of oxazaphosphorine resistance necessitates the development of sophisticated strategies to circumvent or reverse it. nih.gov Research has focused on several theoretical and preclinical approaches aimed at re-sensitizing resistant tumors or bypassing the mechanisms that confer resistance. These strategies primarily involve combination therapies and the rational design of new drug analogues. nih.govrnceus.com

Combination Therapy Approaches

The rationale for using combination therapy is to target multiple cellular pathways simultaneously, thereby increasing cancer cell death while reducing the likelihood of resistance emerging. rnceus.com For oxazaphosphorines, this involves co-administering agents that modulate the specific pathways responsible for resistance. nih.gov By inhibiting a resistance mechanism, a second drug may restore a cancer cell's sensitivity to the oxazaphosphorine agent. rnceus.com

The table below outlines key resistance mechanisms for oxazaphosphorines and the corresponding classes of agents used in combination therapy to counteract them.

| Resistance Mechanism | Modulating Agent Class | Rationale |

| Decreased Bioactivation | Cytochrome P450 (CYP) Inducers | Oxazaphosphorines are prodrugs requiring activation by hepatic CYP enzymes. nih.gov Inducing these enzymes can enhance the formation of the active cytotoxic metabolites. nih.gov |

| Increased Detoxification | Aldehyde Dehydrogenase (ALDH) Inhibitors | Elevated ALDH activity inactivates aldophosphamide (B1666838), a key intermediate, preventing its conversion to the active phosphoramide (B1221513) mustard. nih.gov Inhibitors block this detoxification pathway. |

| Increased Detoxification | Glutathione S-transferase (GST) Inhibitors / Glutathione (GSH) Depletors | High levels of cellular thiols like glutathione, and the activity of GST, contribute to the detoxification of alkylating agents. nih.gov Inhibiting GSH synthesis or GST activity can increase drug efficacy. |

| Increased DNA Repair | DNA Repair Pathway Inhibitors (e.g., PARP inhibitors) | The cytotoxicity of oxazaphosphorines stems from DNA damage. researchgate.net Enhanced DNA repair capacity in cancer cells can counteract the drug's effect. Inhibiting these repair mechanisms can lead to the accumulation of lethal DNA damage. nih.gov |

Design of Novel Analogues to Circumvent Resistance

A primary strategy to overcome the limitations of existing oxazaphosphorines, including resistance and toxicity, is the design of new analogues with more favorable pharmacological properties. nih.gov The goal is to develop compounds that are less susceptible to known resistance mechanisms, such as by bypassing the need for metabolic activation or by having additional mechanisms of action. nih.gov

Several novel oxazaphosphorine derivatives have been developed with specific structural modifications to circumvent these challenges.

| Novel Analogue | Chemical Modification & Design Strategy |

| Mafosfamide | A pre-activated analogue of cyclophosphamide. researchgate.net It is designed as a stable salt of 4-hydroxy-cyclophosphamide and does not require hepatic CYP-mediated activation, thereby bypassing resistance mechanisms related to decreased drug metabolism. nih.govnih.gov |

| Glufosfamide (B1671655) | An ifosfamide derivative where isophosphoramide mustard is linked to a glucose molecule. nih.gov This design targets the glucose transport system, often overexpressed in cancer cells, potentially increasing drug uptake in tumors and adding a targeted delivery component. nih.govdntb.gov.ua |

| S-(-)-bromofosfamide | A bromine-substituted analogue of ifosfamide. nih.gov It was designed in an attempt to improve the therapeutic profile and overcome resistance. |

| Aldophosphamide-perhydrothiazine (NSC 612567) | A derivative designed to release the active aldophosphamide metabolite without the need for initial hepatic P450 hydroxylation. researchgate.netnih.gov This approach aims to circumvent resistance associated with variable or insufficient CYP enzyme activity. |

| Aldophosphamide-thiazolidine (NSC 613060) | Similar to NSC 612567, this compound is an aldophosphamide prodrug designed to bypass hepatic activation, a common resistance pathway. nih.govnih.gov |

Sufosfamide in Drug Discovery and Design Research

Rational Drug Design Approaches for Oxazaphosphorines

The oxazaphosphorines, a class of alkylating agents that includes the clinically important drugs cyclophosphamide (B585) and ifosfamide (B1674421), have long been a cornerstone of cancer chemotherapy. nih.govnih.gov However, their use is associated with significant limitations such as host toxicity and drug resistance. nih.gov This has spurred extensive research into rational drug design strategies to develop new oxazaphosphorine derivatives with improved therapeutic indices. researchgate.netnih.gov

A key strategy in the rational design of novel oxazaphosphorines involves modifying the chemical structure to circumvent the need for metabolic activation by cytochrome P450 enzymes. acs.org Most oxazaphosphorines are prodrugs that require this enzymatic bioactivation to generate the active alkylating species. nih.gov This process, however, can lead to the formation of toxic metabolites. acs.org To address this, researchers have designed preactivated derivatives. For instance, the introduction of O- and S-alkyl moieties at the C-4 position of the oxazaphosphorine ring has been explored to facilitate the release of the active drug and reduce the formation of toxic byproducts. acs.org

Another rational design approach is based on a deeper understanding of the mechanism of action of oxazaphosphorine cytostatics. The discovery that the proapoptotic aldehyde 3-hydroxypropanal (B37111) is a metabolite of cyclophosphamide has led to a new model for their mechanism of action. nih.govresearchgate.net This model suggests that new oxazaphosphorines with significantly enhanced efficacy can be developed. nih.gov

Furthermore, the development of prodrugs that specifically target tumor cells is a promising avenue. For example, glufosfamide (B1671655) is an ifosfamide derivative where the active isophosphoramide mustard is linked to a glucose molecule. nih.gov This design aims to exploit the higher glucose uptake in cancer cells for targeted drug delivery.

Exploration of Sufosfamide Analogues and Derivatives

The exploration of analogues and derivatives of existing drugs is a fundamental strategy in medicinal chemistry to identify compounds with improved properties. semanticscholar.orgscielo.brmdpi.com In the context of oxazaphosphorines, the synthesis and evaluation of new analogues aim to overcome the limitations of current therapies. nih.gov

Chemical Space Exploration

Chemical space exploration is a crucial aspect of drug discovery, aiming to identify novel molecules with desired biological activities. rsc.orgnih.gov In the context of anticancer agents, exploring the chemical space around a known active compound can lead to the identification of new and more effective drug candidates. frontiersin.org

The concept of chemical space encompasses all possible molecules that could be synthesized. nih.gov Given its vastness, computational tools and chemoinformatics play a vital role in navigating this space. rsc.org Researchers can utilize databases of existing and virtual molecules to search for compounds with specific properties. nih.gov

For oxazaphosphorines, chemical space exploration involves the design and synthesis of a diverse library of derivatives. This can be achieved through combinatorial approaches, where different structural motifs are systematically varied. frontiersin.org For example, a study on the hit compound RC-106 involved replacing a piperidine (B6355638) ring with a piperazine (B1678402) moiety and then building a library of 40 different molecules to explore the structural diversity and identify new active compounds. frontiersin.org

The use of recurrent neural networks (RNNs) and other machine learning models is also emerging as a powerful tool for chemical space exploration. researchgate.net These models can be trained on known active molecules to generate new, similar molecules, thereby exploring the local chemical space. researchgate.net

Lead Optimization Strategies

Lead optimization is a critical phase in the drug discovery process where a promising lead compound is modified to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.netwiley.com For chemotherapeutic agents like this compound and its analogues, optimization strategies are essential to enhance their therapeutic window and reduce toxicity. nih.gov

A primary goal of lead optimization is to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. nih.gov This involves making structural modifications to the lead compound. For instance, small changes to functional groups can significantly impact a drug's pharmacokinetic properties. wiley.com Strategies may include altering alkyl substituents, modifying aromatic rings, extending the structure, or simplifying it. spu.edu.sy

Structure-activity relationship (SAR) studies are fundamental to lead optimization. nih.gov By systematically synthesizing and testing analogues, medicinal chemists can understand how different parts of the molecule contribute to its biological activity and pharmacokinetic properties. This knowledge guides the rational design of improved compounds. nih.gov

For alkylating agents, a key optimization strategy is to prevent the metabolic formation of toxic byproducts. rsc.org This can involve designing compounds that are more stable or that metabolize into less harmful substances. Additionally, strategies to avoid genotoxicity include removing or modifying moieties that can act as alkylating agents in unintended ways. rsc.org

Emerging Technologies in Drug Discovery for Chemotherapeutic Agents

The field of drug discovery for chemotherapeutic agents is being revolutionized by emerging technologies that promise to accelerate the development of new and more effective treatments. nih.govfrontiersin.org These technologies span from advanced biological techniques to powerful computational methods.

One of the most significant advancements is the integration of "omics" technologies, such as genomics, transcriptomics, and proteomics, which provide a deeper understanding of cancer biology and help identify novel drug targets. frontiersin.org Nanotechnology is also making a major impact, with the development of nanoparticles for targeted drug delivery to cancer cells, which can increase efficacy and reduce side effects. drvijayanandreddy.com

Fragment-based drug design (FBDD) is another emerging strategy that has gained traction. nih.gov This approach involves screening small molecular fragments that can bind to a target protein and then growing or linking them to create a potent lead compound. nih.gov

Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming anticancer drug discovery. mdpi.comresearchgate.net These technologies are being applied across the entire drug development pipeline, from target identification to the design of novel molecules. frontiersin.org

AI and ML algorithms can analyze vast datasets of biological and chemical information to identify new drug targets and predict how a compound will behave in the body. researchgate.net Deep learning models, a subset of ML, have shown significant promise in de novo molecular design, which is the computational creation of new potential drug molecules from scratch. frontiersin.org

Several AI models have been developed to generate novel anticancer molecules with improved efficacy and synthetic feasibility. For instance, the TumFlow model uses normalizing flow algorithms to create new molecular structures with predicted effectiveness against specific cancer cell lines, such as melanoma. mdpi.combiorxiv.org Another application of AI is in predicting drug-target interactions and understanding the mechanisms of drug resistance. mdpi.com

The use of AI can significantly shorten drug development timelines and reduce costs by enabling researchers to simulate and evaluate a vast number of potential drug candidates before committing to expensive and time-consuming laboratory synthesis and testing. biorxiv.org

Phenotypic versus Target-Based Screening Approaches

The development of this compound and other oxazaphosphorines predates the modern era's clear distinction between phenotypic and target-based screening. These compounds were largely developed through a rational, mechanism-based approach aimed at creating a "transport form" of the highly reactive nitrogen mustard group. This can be considered an early form of target-based design, as the ultimate target—DNA—and the mechanism of alkylation were known. The goal was to design a prodrug that would be enzymatically activated in the body, ideally selectively within cancer cells, to release the cytotoxic agent.

In contemporary drug discovery, a target-based approach begins with the identification of a specific molecular target, like a protein, believed to be crucial in a disease process. Huge libraries of compounds are then screened for interaction with this single target. This method is efficient and allows for precise optimization of a drug's activity. The development of oxazaphosphorines aligns with this philosophy, as it was centered on the known mechanism of DNA alkylation by nitrogen mustards and the metabolic pathways (cytochrome P450 activation) that could be exploited to unmask the active compound.

Conversely, phenotypic screening involves testing compounds in whole systems, such as cells or tissues, to see if they produce a desired effect, without prior knowledge of the specific molecular target. This approach can uncover unexpected therapeutic mechanisms and is particularly useful for complex diseases where the exact pathophysiology is not well understood. While oxazaphosphorines were not discovered this way, this screening paradigm is valuable for identifying novel activities. For instance, a phenotypic screen might reveal that an oxazaphosphorine has unexpected immunomodulatory effects separate from its direct cytotoxicity, which could then be explored further. Historically, phenotypic screening has been more successful in identifying first-in-class drugs.

The table below summarizes the core differences between these two approaches in the context of oxazaphosphorine-like compounds.

| Feature | Target-Based Screening | Phenotypic Screening |

| Starting Point | A known biological target (e.g., DNA, specific enzymes). | A desired biological outcome or "phenotype" (e.g., cancer cell death). |

| Hypothesis | Hypothesis-driven, based on a known disease mechanism. | Agnostic to the mechanism, observing the overall effect. |

| Primary Goal | Find molecules that interact with the specified target. | Find molecules that produce the desired cellular or organismal effect. |

| Knowledge of MoA | Mechanism of Action (MoA) is known from the start. | MoA must be determined after a "hit" is identified (target deconvolution). |

| Application to Oxazaphosphorines | The original development was analogous to this, focusing on DNA alkylation and metabolic activation. | Could be used to discover novel, non-canonical applications or activities of this compound. |

| Key Advantage | High efficiency and clear path for chemical optimization. | Ability to discover novel biological pathways and first-in-class medicines. |

A comprehensive modern drug discovery strategy often incorporates both approaches, using one as a primary screen and the other for secondary validation or follow-up studies.

Theoretical Therapeutic Applications and Potential Research Avenues

Research into this compound and the broader class of oxazaphosphorines continues to evolve, with investigations aimed at refining their use and exploring new therapeutic contexts beyond their original applications.

Expanding the Scope of Oxazaphosphorine Utility

The foundational concept behind oxazaphosphorines like cyclophosphamide, ifosfamide, and this compound was to create a less toxic, latentiated "transport form" of nitrogen mustard. This was achieved by designing them as prodrugs requiring metabolic activation by cytochrome P450 (CYP) enzymes. A primary goal has been to improve the therapeutic index of this class of alkylating agents.

Future research focuses on several key areas to expand their utility:

New Formulations and Analogs: The development of new analogs aims to increase therapeutic selectivity and reduce off-target toxicity. For example, mafosfamide, a pre-activated derivative, was developed for applications like in vitro purging of autologous bone marrow grafts and regional tumor perfusion, opening up new therapeutic possibilities. Similarly, glufosfamide was designed to leverage the high glucose uptake of cancer cells for more targeted delivery.

Gene-Directed Enzyme Prodrug Therapy (GDEPT): A significant research avenue involves using gene therapy to deliver CYP enzymes directly to tumor cells. This would concentrate the activation of oxazaphosphorine prodrugs like this compound at the tumor site, thereby increasing local efficacy and minimizing systemic toxicity. This approach could make P450-based GDEPT applicable to a wide range of tumors.

Immunomodulation: Beyond direct cytotoxicity, oxazaphosphorines have known immunomodulatory activities. Research is exploring the use of low-dose regimens, potentially in combination with biological response modifiers, to harness these effects for therapeutic benefit in different disease contexts.

Investigating Novel Contexts for Pharmacological Intervention

The established mechanisms and properties of this compound suggest potential applications in new and evolving areas of medicine.

Conditioning Regimens: High-dose cyclophosphamide is already used in conditioning regimens prior to bone marrow transplantation for conditions like aplastic anemia and leukemia. this compound, as part of the same chemical class, could be investigated for similar or optimized roles in preparative regimens for hematopoietic stem cell transplantation and emerging cell-based therapies.

Treatment of Autoimmune Disorders: The immunosuppressive properties of oxazaphosphorines are well-documented. Cyclophosphamide is used as a therapeutic immunosuppressor for several autoimmune disorders. Further research could define specific roles for this compound in this area, potentially identifying patient populations or specific autoimmune conditions where its unique metabolic profile could be advantageous.

Combination Therapies: The future of many cancer treatments lies in polychemotherapy. A deeper understanding of this compound's metabolism and interactions with other drugs is crucial. Research into potential synergies with other classes of drugs, such as topoisomerase II inhibitors or targeted therapies, could reveal novel and more effective treatment protocols. The increasing use of polypharmacy makes understanding potential drug-drug interactions a critical area of ongoing research to ensure both efficacy and safety.

Q & A

Q. What statistical methods are recommended for analyzing this compound’s dose-response heterogeneity?

- Methodological Answer: Use mixed-effects models to account for inter-subject variability. Apply bootstrapping for small sample sizes and report effect sizes with Hedge’s g to standardize comparisons .

Q. How can researchers ensure transparency in reporting negative results from this compound trials?

- Methodological Answer: Adhere to CONSORT guidelines for preclinical studies. Publish raw datasets (e.g., via Figshare) and include power calculations, pre-specified endpoints, and exploratory analyses in supplementary materials .

Ethical & Methodological Compliance

Q. What protocols ensure ethical compliance in this compound trials involving human subjects?

- Methodological Answer: Follow ICH-GCP guidelines for informed consent, adverse event reporting, and Data Safety Monitoring Board (DSMB) oversight. Document protocol deviations and conduct interim analyses for futility .

Q. How should this compound researchers handle conflicting data between in vitro and in vivo models?

- Methodological Answer: Reconcile discrepancies using physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure. Validate with microdosing studies or humanized mouse models .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.